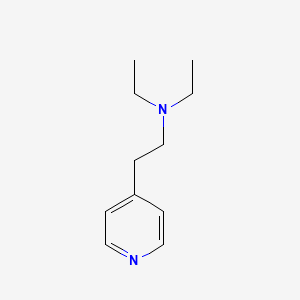
4-(2-Diethylaminoethyl)pyridine
Descripción general
Descripción
4-(2-Diethylaminoethyl)pyridine: is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.28 g/mol . It is a derivative of pyridine, characterized by the presence of a diethylaminoethyl group attached to the fourth position of the pyridine ring. This compound is
Actividad Biológica
4-(2-Diethylaminoethyl)pyridine (CAS No. 67580-61-4) is a compound with significant biochemical relevance, particularly in the context of its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C11H18N2
- Molecular Weight : 178.28 g/mol
- IUPAC Name : N,N-diethyl-2-pyridin-4-ylethanamine
- InChI Key : KHPJCEUYRXYZBA-UHFFFAOYSA-N
This compound exhibits its biological effects through various mechanisms:
Anticancer Properties
Research indicates that derivatives of pyridine compounds, including this compound, have shown potential in cancer therapy. For instance:
- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression. The structural features of this compound may allow it to act as a scaffold for developing potent anticancer agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study demonstrated that pyridine derivatives could inhibit FAK (Focal Adhesion Kinase), which is crucial in cancer cell migration and proliferation. The potential for this compound to act similarly warrants further investigation .
- Antimicrobial Studies : Research has shown that compounds with similar structures exhibit antibacterial properties. The exact mechanism remains under investigation but is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Propiedades
IUPAC Name |
N,N-diethyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJCEUYRXYZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289754 | |
| Record name | 4-(2-Diethylaminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-61-4 | |
| Record name | NSC63370 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Diethylaminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















